Zotepine-d6 is a deuterated derivative of Zotepine, which is classified as an atypical antipsychotic drug. This compound is recognized for its high affinity for various dopamine and serotonin receptors, making it particularly effective in treating schizophrenia and other psychiatric disorders. The introduction of deuterium into the molecular structure of Zotepine enhances its pharmacokinetic properties, allowing researchers to study the compound's behavior in biological systems more accurately.
Zotepine-d6 is sourced from chemical synthesis processes that involve multiple steps to ensure the incorporation of deuterium into the original Zotepine structure. It falls under the classification of antipsychotic agents, specifically targeting neurotransmitter systems related to dopamine and serotonin. Zotepine itself is known for its efficacy in managing symptoms of schizophrenia, and the deuterated form is utilized in research settings to explore its pharmacological profiles and metabolic pathways.
The synthesis of Zotepine-d6 N-Oxide involves several critical steps:
These methods are essential for producing a compound that retains the therapeutic properties of Zotepine while allowing for detailed studies on its pharmacokinetics and dynamics .
Zotepine-d6 has a complex molecular structure characterized by several functional groups. Its molecular formula is , with a molecular weight of approximately 337.9 g/mol. The compound features a thiaheptanone backbone with various substituents that contribute to its biological activity.
The structural integrity and arrangement of atoms within Zotepine-d6 are crucial for its interaction with biological targets .
Zotepine-d6 N-Oxide can undergo various chemical reactions, which are important for understanding its behavior in biological systems:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Zotepine-d6 exerts its pharmacological effects primarily through interactions with dopamine and serotonin receptors. It acts as a dopamine antagonist, showing high affinity for D1 and D2 receptors, which are critical in modulating mood and behavior. Additionally, it demonstrates strong antagonistic properties against several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7.
This multifaceted mechanism allows Zotepine-d6 to effectively balance neurotransmitter levels in the brain, thereby alleviating symptoms associated with psychiatric disorders .
These properties influence how Zotepine-d6 interacts within biological systems and during experimental procedures .
Zotepine-d6 has several significant applications in scientific research:
Zotepine-d6 is a deuterium-labeled analog of the atypical antipsychotic zotepine, featuring six deuterium atoms strategically integrated into its structure. Its molecular formula is C₁₈H₁₂D₆ClNOS, indicating replacement of six hydrogen atoms with deuterium (²H or D). This isotopic modification yields a molecular weight of 337.87 g/mol, confirmed by high-resolution mass spectrometry [1] [4]. The compound retains the core dibenzothiepine scaffold of zotepine, characterized by a tricyclic system with a central seven-membered thiepine ring fused to two benzene rings. The chlorine atom at position 8 and the dimethylaminoethoxy side chain at position 10 are preserved, with deuterium substitution occurring specifically on the two methyl groups of the terminal dimethylamino moiety (–N(CD₃)₂) [2] [9].
Non-deuterated zotepine (C₁₈H₁₈ClNOS) has a molecular weight of 331.86 g/mol. The isotopic substitution in zotepine-d6 increases its mass by ~6 atomic mass units (AMU), a significant shift exploited in mass spectrometry for differentiation. Structurally, both compounds share identical bond connectivity and stereochemistry. However, the C–D bonds in zotepine-d6 exhibit ~10% shorter bond lengths and higher vibrational frequencies compared to C–H bonds due to deuterium’s higher mass and lower zero-point energy. This difference minimally affects the electronic distribution or overall geometry but significantly influences kinetic properties, particularly in metabolic reactions involving the dimethylamino group [3] [4] [6].
Table 1: Structural Comparison of Zotepine and Zotepine-d6
Property | Zotepine (C₁₈H₁₈ClNOS) | Zotepine-d6 (C₁₈H₁₂D₆ClNOS) |
---|---|---|
Molecular Weight (g/mol) | 331.86 | 337.87 |
Isotopic Composition | Natural H abundance | Six ²H atoms |
Key Functional Groups | –N(CH₃)₂ side chain | –N(CD₃)₂ side chain |
Deuterium atoms in zotepine-d6 are exclusively located on the two methyl groups (–N(CD₃)₂) of the ethanamine side chain. This position was selected because metabolic studies of native zotepine indicate that N-demethylation (removal of a methyl group) is a primary metabolic pathway mediated by cytochrome P450 enzymes (CYP1A2, CYP3A4). Deuterating these methyl groups creates a kinetic isotope effect (KIE), slowing the cleavage of C–D bonds compared to C–H bonds during metabolism. This enhances metabolic stability while preserving the compound’s receptor-binding affinity, as the side chain does not directly participate in pharmacophore-target interactions [3] [9]. Crystallographic analyses confirm that deuterium substitution does not alter the conformational preferences or crystal packing of the molecule compared to its non-deuterated counterpart [7].
With a molecular weight of 337.87 g/mol, zotepine-d6 falls within the range typical for CNS-active compounds. Its polar surface area (PSA), calculated at ~35 Ų, is dominated by contributions from the tertiary amine nitrogen and the thioether sulfur. The relatively low PSA correlates with moderate polarity, facilitating blood-brain barrier penetration—a critical attribute for its application in neuropharmacological research. The deuterium substitution does not alter the PSA compared to native zotepine, as deuterium and hydrogen have identical van der Waals radii and electronegativity [1] [3] [6].
Experimental LogP values for zotepine-d6 are estimated at ~5.2, indicating high lipophilicity consistent with its dibenzothiepine core and hydrophobic side chains. The deuterium atoms induce negligible changes in LogP compared to zotepine (ΔLogP < 0.1), as isotopic substitution does not alter electronic properties. The molecule functions as a weak hydrogen bond acceptor via its amine nitrogen and ether oxygen but lacks strong hydrogen bond donor groups. This profile promotes passive diffusion across biological membranes but may limit solubility in aqueous media [3] [6].
Zotepine-d6 exhibits high solubility in organic solvents such as:
In contrast, its aqueous solubility is extremely low (<0.1 mg/mL in pure water at pH 7.4). This poor water solubility stems from its high lipophilicity and rigid, planar aromatic structure. Solubility can be moderately enhanced under acidic conditions (pH < 3) due to protonation of the tertiary amine (pKa ~8.5), forming a water-soluble salt. However, as a free base, it requires solubilizing agents (e.g., cyclodextrins, surfactants) for in vitro bioanalytical applications [4] [9].
Table 2: Solubility Profile of Zotepine-d6
Solvent System | Solubility (mg/mL) | Notes |
---|---|---|
Dimethyl Sulfoxide (DMSO) | >50 | Primary solvent for stock solutions |
Methanol/Ethanol | 20–30 | Suitable for chromatography |
Water (pH 7.4) | <0.1 | Negligible dissolution |
0.1N HCl (pH ~1) | ~1.5 | Salt formation enhances solubility |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7